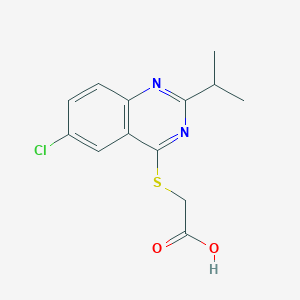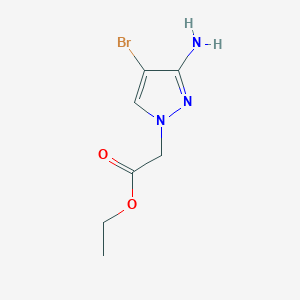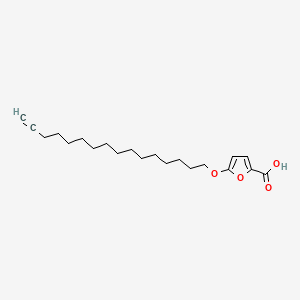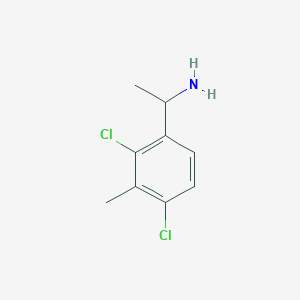![molecular formula C25H26BClF4N2 B13491002 (E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13491002.png)
(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate is a synthetic organic compound known for its unique chemical structure and properties. This compound belongs to the class of styryl dyes, which are widely used in various scientific and industrial applications due to their fluorescent properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate typically involves a multi-step process. The starting materials include 6-chloro-1-butylbenzo[cd]indole and 4-(dimethylamino)benzaldehyde. The key steps in the synthesis are:
Condensation Reaction: The 6-chloro-1-butylbenzo[cd]indole is reacted with 4-(dimethylamino)benzaldehyde in the presence of a base such as piperidine to form the styryl intermediate.
Quaternization: The styryl intermediate is then quaternized using tetrafluoroboric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with potential changes in fluorescence.
Substitution: Substituted derivatives with modified functional groups.
科学的研究の応用
(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: Employed in staining biological samples to study cellular structures and functions.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of fluorescent materials and sensors.
作用機序
The mechanism of action of (E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, altering their fluorescence and enabling their detection and analysis. The molecular pathways involved include:
Fluorescence Resonance Energy Transfer (FRET): The compound can participate in FRET, allowing the study of molecular interactions.
Binding to Nucleic Acids: It can intercalate into DNA or RNA, providing insights into nucleic acid structures and functions.
類似化合物との比較
Similar Compounds
Rhodamine B: Another fluorescent dye with similar applications but different structural properties.
Fluorescein: Widely used in biological staining and diagnostic imaging.
Cy3 and Cy5 Dyes: Commonly used in fluorescence microscopy and molecular biology.
Uniqueness
(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate stands out due to its unique combination of a styryl group and a benzo[cd]indolium core, providing distinct fluorescence characteristics and binding properties. This makes it particularly valuable in applications requiring high sensitivity and specificity.
特性
分子式 |
C25H26BClF4N2 |
|---|---|
分子量 |
476.7 g/mol |
IUPAC名 |
4-[(E)-2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;tetrafluoroborate |
InChI |
InChI=1S/C25H26ClN2.BF4/c1-4-5-17-28-23(15-11-18-9-12-19(13-10-18)27(2)3)21-8-6-7-20-22(26)14-16-24(28)25(20)21;2-1(3,4)5/h6-16H,4-5,17H2,1-3H3;/q+1;-1 |
InChIキー |
BMPFUGFKUSBDSY-UHFFFAOYSA-N |
異性体SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Cl)/C=C/C4=CC=C(C=C4)N(C)C |
正規SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Cl)C=CC4=CC=C(C=C4)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate](/img/structure/B13490921.png)


![(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B13490938.png)





amine](/img/structure/B13490977.png)

![ethyl (2R,3S)-3-{[(benzyloxy)carbonyl]amino}-2-hydroxy-3-phenylpropanoate](/img/structure/B13490987.png)


